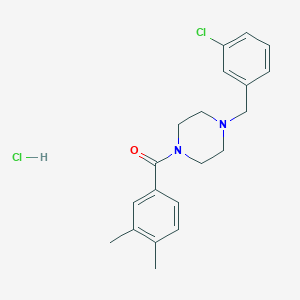![molecular formula C19H23N3O2 B6010899 1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010899.png)
1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methoxyphenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as MPMP and has been the subject of extensive research due to its unique properties and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of MPMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the development of inflammation and cancer. MPMP has also been found to have neuroprotective effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPMP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may help to prevent the development of chronic diseases such as cancer and cardiovascular disease. MPMP has also been found to have neuroprotective effects, which may help to prevent the development of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPMP in lab experiments include its unique properties and potential therapeutic benefits. MPMP has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, the limitations of using MPMP in lab experiments include its complex synthesis process and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on MPMP. One area of research is the development of new drugs that are based on the structure of MPMP. Another area of research is the investigation of the potential therapeutic benefits of MPMP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its potential side effects.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 4-methoxyphenethylamine with 3-pyridinemethanol in the presence of acetic anhydride. The resulting product is then reacted with 2-pyrrolidinone to give MPMP. The synthesis of MPMP is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
MPMP has been the subject of extensive research due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. MPMP has also been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(pyridin-3-ylmethylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-6-4-15(5-7-18)8-10-22-14-17(11-19(22)23)21-13-16-3-2-9-20-12-16/h2-7,9,12,17,21H,8,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBXIKUXVYFOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CC2=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)

![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6010837.png)
![1-(tetrahydro-2-furanylcarbonyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6010854.png)
![ethyl 3-(2-phenoxyethyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6010855.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B6010860.png)
![2,3-dimethoxy-N-({1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6010874.png)
![N~1~-(3-bromophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6010886.png)
![4-(2-isopropoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010890.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6010894.png)
![3-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6010913.png)
![5-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6010926.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6010927.png)
![4-[1-hydroxy-2-(4-phenyl-4H-1,2,4-triazol-3-yl)vinyl]-1,3-benzenediol](/img/structure/B6010928.png)